(3S)-hept-6-en-3-ol
Description
Properties
CAS No. |
139342-10-2 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational Context of Chiral Unsaturated Alcohols in Organic Chemistry
Chiral unsaturated alcohols are a class of organic compounds that possess at least one stereocenter and one or more carbon-carbon double or triple bonds. Their importance in modern organic chemistry is substantial, as they serve as versatile intermediates in the synthesis of a wide array of complex molecules, particularly natural products and pharmaceuticals. The presence of both a hydroxyl group and an unsaturated bond within the same molecule provides multiple sites for chemical modification.
The utility of these compounds lies in their ability to undergo a diverse range of chemical transformations with high degrees of selectivity. The hydroxyl group can direct the stereochemical course of reactions on the nearby double bond, such as in Sharpless asymmetric epoxidation, a powerful method for creating chiral epoxides. unipd.itfigshare.com These epoxides are themselves valuable intermediates, susceptible to stereo- and regioselective ring-opening reactions that introduce new functional groups and stereocenters. researchgate.netmolaid.com Furthermore, the double or triple bonds can participate in various addition reactions, cycloadditions, and modern catalytic processes like olefin metathesis, which enables the formation of complex cyclic and acyclic structures. researchgate.netmolaid.com Consequently, chiral unsaturated alcohols are considered powerful starting materials for building molecules with multiple, well-defined stereocenters. figshare.commolaid.com
Academic Relevance of 3s Hept 6 En 3 Ol Within Stereoselective Synthesis
Stereoselective synthesis is a critical area of chemical research focused on methods that preferentially form one stereoisomer over others. (3S)-hept-6-en-3-ol is an exemplar chiral synthon within this field. Its defined (S)-configuration at the C3 position makes it an attractive starting point for syntheses where the introduction of this specific chirality is required.
The academic relevance of this structural motif is highlighted in the total synthesis of various complex natural products. For instance, the structurally related (3R,6E)-1,7-bis(4-hydroxyphenyl)hept-6-en-3-ol, a bioactive diarylheptanoid, was synthesized stereoselectively using key steps such as hydrolytic kinetic resolution of a racemic epoxide and olefin cross-metathesis. researchgate.net This demonstrates the strategic importance of the hepten-3-ol core in building complex natural products. Similarly, a chiral building block with a hept-6-en-1-yn-3-ol skeleton was utilized in the stereoselective synthesis of strained cyclooctynes, showcasing the utility of the terminal alkene and the C3-hydroxyl group in advanced synthetic sequences. mdpi.com
Furthermore, the synthesis of a component of the California red scale sex pheromone involved (R)-3-isopropenyl-6-heptenoic acid as a key chiral synthon, which was prepared via a stereoselective 1,4-addition. cdnsciencepub.com This underscores the value of the 3-substituted-6-heptenoate framework in constructing biologically active molecules. The this compound molecule, with its specific stereochemistry and functional groups, is thus a highly relevant precursor for such synthetic endeavors, allowing chemists to introduce a key stereocenter early in a synthetic route and elaborate the terminal alkene and alcohol into more complex functionalities.
Structural Peculiarities and Stereochemical Implications of the 3s Hept 6 En 3 Ol Moiety
Asymmetric Construction of the Chiral C-3 Center
The creation of the stereogenic center at the C-3 position is a critical step in the synthesis of this compound. This is achieved through several asymmetric methodologies.
Chiral Auxiliary-Mediated Approaches to this compound
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been widely applied in asymmetric synthesis. wikipedia.orgsfu.ca
For the synthesis of chiral alcohols, auxiliaries such as trans-2-phenylcyclohexanol and chiral oxazolidinones have proven effective in directing additions to carbonyl groups. wikipedia.org For instance, chiral oxazolidinones can direct diastereoselective aldol (B89426) reactions by forming a (Z)-enolate that reacts with an aldehyde to establish two new contiguous stereocenters. wikipedia.org Similarly, camphorsultam has been used as a chiral auxiliary in various reactions, including Michael additions and Claisen rearrangements, exhibiting high levels of stereoselectivity. wikipedia.org The choice of the auxiliary and the reaction conditions are crucial for achieving high diastereomeric excess. google.com
| Auxiliary | Reaction Type | Typical Diastereomeric Ratio | Reference |
| trans-2-Phenylcyclohexanol | Ene reaction | 10:1 | wikipedia.org |
| Chiral Oxazolidinones | Aldol reaction | High | wikipedia.org |
| Camphorsultam | Michael addition | High | wikipedia.org |
Enantioselective Catalytic Reactions for this compound Synthesis
Enantioselective catalysis offers a more atom-economical approach to synthesizing chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov
Organocatalysis utilizes small organic molecules to catalyze asymmetric transformations. scienceopen.comscienceopen.com Proline and its derivatives are common organocatalysts for reactions like aldol and Mannich reactions, proceeding through enamine intermediates to achieve high enantioselectivity. scienceopen.comresearchgate.net For example, proline-catalyzed aldol reactions can yield highly enantioenriched products. scienceopen.com The development of imidazolidinone catalysts has expanded the scope of organocatalytic reactions to include Diels-Alder and conjugate additions. core.ac.uk Chiral phosphoric acids, such as TRIP, have also emerged as powerful catalysts for a variety of enantioselective transformations. scienceopen.comscienceopen.com
Transition metal catalysis is a powerful tool for asymmetric C-C bond formation. nih.govsioc-journal.cn Chiral ligands coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of the reaction. sioc-journal.cn Rhodium, ruthenium, and palladium complexes with chiral phosphine (B1218219) ligands like BINAP have been extensively used in asymmetric hydrogenations and conjugate additions. nih.gov The addition of organoboron reagents to aldehydes and ketones, catalyzed by chiral transition metal complexes, provides a direct route to optically active alcohols. sioc-journal.cn Recent advancements have also focused on the use of stereogenic-at-metal catalysts, where the chirality resides on the metal center itself. acs.org
| Metal | Ligand | Reaction Type | Enantiomeric Excess (ee) | Reference |
| Rhodium | BINAP | Conjugate Addition | Excellent | nih.gov |
| Ruthenium | Chiral Phosphines | Asymmetric Addition | High | sioc-journal.cn |
| Copper | Chiral Phosphoramidites | Conjugate Reduction | Up to 99% | ethz.ch |
Biocatalysis employs enzymes or whole microbial cells to perform highly selective chemical transformations. acs.orgacs.org For the synthesis of chiral alcohols, alcohol dehydrogenases (ADHs) are particularly useful for the stereoselective reduction of prochiral ketones. acs.org Lipases are also widely used for the kinetic resolution of racemic alcohols or esters through enantioselective hydrolysis or transesterification. acs.orgcore.ac.uk The yeast Yarrowia lipolytica has been identified as a source of various enzymes for biocatalytic applications, including the reduction of ketones. mdpi.com For instance, the microbial reduction of 1,2-(cyclohexylidenedioxy)hept-6-en-3-one using various yeast strains, including Y. lipolytica, has been studied to produce stereoisomers of the corresponding alcohol. mdpi.comresearchgate.net
| Biocatalyst Type | Reaction Type | Key Feature | Reference |
| Alcohol Dehydrogenase (ADH) | Ketone Reduction | High Stereoselectivity | acs.org |
| Lipase | Kinetic Resolution | Enantioselective Hydrolysis/Esterification | acs.orgcore.ac.uk |
| Whole Cells (Yarrowia lipolytica) | Ketone Reduction | Can produce different stereoisomers | mdpi.com |
Metal-Catalyzed Asymmetric Transformations
Olefin Formation and Functionalization in Stereoselective Syntheses of Heptenols
The terminal double bond in this compound is typically introduced through well-established olefination reactions or olefin metathesis. The Wittig reaction is a common method for forming a carbon-carbon double bond from a carbonyl compound and a phosphonium (B103445) ylide. researchgate.net
Wittig and Horner-Wadsworth-Emmons Olefination Applications
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the formation of carbon-carbon double bonds, making them highly applicable in the synthesis of unsaturated alcohols like this compound. researchgate.netorganicchemistrydata.orgwikipedia.org
The Wittig reaction utilizes a phosphonium ylide to convert a ketone or aldehyde into an alkene. organic-chemistry.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org In the context of synthesizing derivatives of hept-6-en-3-ol, a Wittig reaction could be employed to introduce the terminal double bond. For instance, the reaction of a suitable aldehyde with an appropriate phosphonium ylide can construct the heptene (B3026448) backbone.
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. wikipedia.org These carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides, allowing them to react efficiently with a broader range of aldehydes and ketones. organicchemistrydata.orgwikipedia.org A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed, simplifying purification. wikipedia.org The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgtcichemicals.com This method has been utilized in the synthesis of various natural products, demonstrating its reliability in constructing complex molecules. For example, in the total synthesis of a bioactive diarylheptanoid, a Wittig olefination was a key step. researchgate.net
A comparative overview of these two methods is presented below:
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
| Reagent | Phosphonium ylide | Phosphonate carbanion |
| Reactivity | Less reactive with ketones (stabilized ylides) | More reactive, reacts with both aldehydes and ketones |
| Stereoselectivity | Dependent on ylide stability (Z or E) | Generally favors (E)-alkenes |
| Byproduct Removal | Triphenylphosphine (B44618) oxide (can be difficult to separate) | Water-soluble dialkylphosphate salt (easy to remove) |
Olefin Cross-Metathesis and Ring-Closing Metathesis in Related Syntheses
Olefin metathesis has emerged as a versatile and powerful strategy in organic synthesis, with broad applications in the construction of carbon-carbon double bonds. researchgate.net Cross-metathesis (CM) and ring-closing metathesis (RCM) are particularly relevant in the synthesis of and utilization of hept-6-en-3-ol derivatives. uwindsor.cawikipedia.org
Olefin cross-metathesis (CM) involves the reaction between two different alkenes to form new alkenes by exchanging their alkylidene fragments. uwindsor.ca This reaction has been successfully applied in the synthesis of functionalized alkenes and natural products. researchgate.netnih.gov For instance, the synthesis of a diarylheptanoid utilized an olefin cross-metathesis reaction as a key step to form the final product. researchgate.net The development of highly active and functional-group-tolerant ruthenium catalysts has significantly expanded the scope of CM. uwindsor.ca
Ring-closing metathesis (RCM) is an intramolecular reaction of a diene to form a cyclic alkene and a small volatile alkene, such as ethylene. wikipedia.org This method is highly effective for the synthesis of 5- to 7-membered rings and has also been used to create much larger macrocycles. wikipedia.orgsemanticscholar.org While not directly used to synthesize the acyclic this compound, RCM is a crucial tool for cyclizing derivatives of this compound into more complex structures. For example, diene precursors derived from hept-6-en-3-ol can undergo RCM to form various heterocyclic and carbocyclic systems. semanticscholar.orgacs.orgbeilstein-journals.org The choice of catalyst, often a Grubbs' or Schrock catalyst, is critical for the success and selectivity of the reaction. wikipedia.orgbeilstein-journals.org
The following table summarizes key aspects of these metathesis reactions:
| Reaction Type | Description | Application in Hept-6-en-3-ol Context |
| Cross-Metathesis (CM) | Intermolecular exchange of alkylidene groups between two alkenes. uwindsor.ca | Synthesis of derivatives by coupling with other alkenes. researchgate.net |
| Ring-Closing Metathesis (RCM) | Intramolecular cyclization of a diene. wikipedia.org | Cyclization of diene derivatives of hept-6-en-3-ol to form cyclic structures. semanticscholar.org |
Convergent and Divergent Synthetic Pathways to Enantiopure Hept-6-en-3-ol Derivatives
The synthesis of enantiomerically pure compounds can be approached through either convergent or divergent strategies. Both have been applied to the synthesis of derivatives of hept-6-en-3-ol.
In contrast, a divergent synthesis begins with a common intermediate that is elaborated through different reaction pathways to produce a variety of structurally related compounds. researchgate.net This strategy is particularly useful for creating libraries of analogues for structure-activity relationship studies. A divergent approach was used to prepare several ant-associated iridoids from citronellal. researchgate.net In the context of this compound, a divergent synthesis could start with a protected form of the alcohol, which is then subjected to various transformations to yield a range of derivatives.
| Synthetic Strategy | Description | Advantages |
| Convergent | Independent synthesis of fragments followed by late-stage coupling. acs.org | Higher overall yield, efficiency for complex targets. acs.org |
| Divergent | A common intermediate is transformed into multiple products. researchgate.net | Efficient for creating libraries of related compounds. |
Total Synthesis Strategies of Complex Molecules Incorporating the this compound Framework
The this compound structural motif is a key component of numerous complex natural products. sci-hub.se Its incorporation into these larger molecules often relies on the stereoselective and enantioselective methods discussed previously.
For instance, the total synthesis of the marine ladder toxin brevenal employed a convergent strategy that likely involved intermediates structurally related to hept-6-en-3-ol derivatives. acs.org Similarly, the synthesis of the diarylheptanoid (3R,6E)-1,7-bis(4-hydroxyphenyl)hept-6-en-3-ol utilized key steps such as Wittig olefination and olefin cross-metathesis, highlighting the importance of these methods in constructing the heptene framework. researchgate.net The synthesis of other complex molecules like bengamide E and (+)-diospongin A also showcases the application of various synthetic strategies to build upon chiral backbones. mdpi.comresearchgate.net
Chemical Transformations of the Terminal Alkene Moiety
The terminal double bond in this compound is a site of rich chemical reactivity, susceptible to additions, cycloadditions, and oxidative processes.
Hydrofunctionalization involves the addition of an H-X molecule across the double bond. In the context of this compound, the inherent chirality can influence the stereochemical outcome of these additions, particularly with catalysts that can interact with the hydroxyl group.
Recent advances in catalysis, such as those employing copper(I) hydride (CuH), have enabled a variety of stereoselective hydrofunctionalization reactions. mit.edu These methods often rely on the in-situ generation of organocopper species through hydrocupration of an olefin, which can then be trapped by electrophiles. mit.edu While specific studies on this compound are not prevalent, the principles can be applied. For instance, rhodium-catalyzed reactions of allenes with organoboronic reagents have shown high stereoselectivity in forming branched 1,3-dienes, demonstrating a powerful method for C-C bond formation that could be adapted for similar unsaturated systems. nih.gov
Table 1: Representative Hydrofunctionalization Reactions on Terminal Alkenes
| Reaction Type | Catalyst/Reagents | Product Type | Key Features |
|---|---|---|---|
| Hydroalkenylation | Dual CuH/Pd-catalysis | Alkenyl-substituted product | Forms C-C bonds with control over geometry. mit.edu |
The terminal alkene of this compound can participate as a 2π-electron component in various cycloaddition reactions, leading to the formation of cyclic structures. These reactions are fundamental in constructing complex molecular architectures.
The Diels-Alder reaction, a [4+2] cycloaddition, involves the reaction of a conjugated diene with a dienophile (the alkene). masterorganicchemistry.com In this case, this compound would act as the dienophile. The reaction rate and selectivity can be influenced by substituents on both the diene and dienophile. masterorganicchemistry.com
Gold(I)-catalyzed cycloadditions represent another powerful tool. For instance, gold catalysts can mediate reactions between enynes to form cycloadducts through the formation of cyclopropyl (B3062369) gold carbene intermediates. acs.orgntnu.edu While not a direct analogue, the principles of activating a π-system to engage in cycloaddition are relevant. acs.org Transition metals like rhodium and zinc are also widely used to mediate [2+1] cycloadditions to form cyclopropanes. acs.org The hydroxyl group in this compound could potentially direct the stereochemical outcome of such metal-catalyzed cyclopropanations. acs.org
Table 2: Potential Cycloaddition Reactions for this compound
| Reaction Name | Reactant Type | Product Ring System | Mechanistic Note |
|---|---|---|---|
| Diels-Alder | Conjugated Diene | Substituted Cyclohexene | Forms a six-membered ring through a concerted mechanism. masterorganicchemistry.com |
| [2+2] Cycloaddition | Alkene (photochemical or metal-catalyzed) | Substituted Cyclobutane | Forms a four-membered ring. nih.gov |
| [2+1] Cycloaddition (e.g., Simmons-Smith) | Carbene or Carbenoid | Substituted Cyclopropane | Forms a three-membered ring. acs.org |
Oxidative cleavage of the terminal double bond is a powerful transformation that breaks the carbon-carbon bond, yielding carbonyl-containing fragments. Ozonolysis is the most common method for this purpose. youtube.com
When this compound is treated with ozone (O₃) followed by a reductive workup (e.g., using dimethyl sulfide, DMS), the double bond is cleaved to produce (S)-5-hydroxyhexan-1-al and formaldehyde. If an oxidative workup (e.g., using hydrogen peroxide, H₂O₂) is employed, the resulting aldehyde is oxidized to a carboxylic acid, yielding (S)-5-hydroxyhexanoic acid. This transformation is useful for converting the terminal alkene into a functional group handle for further elaboration. youtube.com Other methods, such as RuO₄-mediated cleavage, can also achieve this transformation, though they are often more aggressive. acs.org
Cycloaddition Reactions Involving the Alkene
Derivatization and Chemical Modification of the Secondary Hydroxyl Group
The secondary alcohol at the C-3 position is another key site for chemical modification. Its reactivity as a nucleophile and its ability to be converted into a good leaving group are central to its synthetic utility.
In multi-step syntheses, it is often necessary to "protect" the hydroxyl group to prevent it from interfering with reactions at other sites. libretexts.org A good protecting group must be easy to install, stable to the desired reaction conditions, and easy to remove selectively. uobaghdad.edu.iq
Common protecting groups for secondary alcohols include silyl (B83357) ethers, benzyl (B1604629) ethers, and acetals. libretexts.orgmasterorganicchemistry.com
Silyl Ethers: Tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers are widely used. They are formed by reacting the alcohol with the corresponding silyl chloride (e.g., TBSCl) in the presence of a base like imidazole. masterorganicchemistry.com They are stable to a wide range of non-acidic conditions and are typically removed using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com
Benzyl Ethers (Bn): Formed using a benzyl halide (e.g., BnBr) and a base, benzyl ethers are robust to many acidic and basic conditions. They are typically removed under neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C). uobaghdad.edu.iq
Acetals (e.g., THP): Reaction with dihydropyran (DHP) in the presence of an acid catalyst forms a tetrahydropyranyl (THP) ether. This protecting group is stable to basic and organometallic reagents but is readily cleaved under mild acidic conditions. libretexts.org
Table 3: Common Protection Strategies for the Hydroxyl Group
| Protecting Group | Reagents for Protection | Common Deprotection Method | Stability |
|---|---|---|---|
| tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole, DMF | TBAF or HF•Pyridine | Stable to base, mild acid, oxidation, reduction. |
| Benzyl (Bn) | BnBr, NaH, THF | H₂, Pd/C | Stable to acid, base, oxidation, reduction. |
| Tetrahydropyranyl (THP) | DHP, p-TsOH (cat.), CH₂Cl₂ | Aqueous Acid (e.g., HCl) | Stable to base, organometallics, reduction. |
The hydroxyl group can be readily converted into other important functional groups, expanding the synthetic utility of the molecule.
Conversion to Halides: The alcohol can be transformed into an alkyl halide, which is an excellent substrate for nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding chloride or bromide, typically with inversion of stereochemistry (Sₙ2 mechanism).
Conversion to Ethers: Besides protection, ethers can be formed as permanent structural features. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide followed by reaction with an alkyl halide, is a standard method.
Conversion to Esters: Esterification is a common derivatization. Reaction with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine, or directly with a carboxylic acid under acidic catalysis (Fischer esterification), yields the corresponding ester. libretexts.org These esters can be valuable as final products or as intermediates that can be hydrolyzed back to the alcohol. libretexts.org
Stereoinversion Reactions at the C-3 Chiral Center
The inversion of stereochemistry at a specific chiral center is a critical transformation in asymmetric synthesis, enabling access to enantiomerically pure compounds that may not be readily available. For a secondary alcohol like this compound, converting it to its (3R) enantiomer can be achieved through several established methods. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, which inherently results in the inversion of the stereocenter.
Mitsunobu Reaction: The Mitsunobu reaction is a powerful and widely used method for the stereoinversion of secondary alcohols. organic-chemistry.orgchem-station.comslideshare.net The reaction converts an alcohol into a variety of other functional groups with a clean inversion of its stereochemistry. slideshare.netyoutube.com In a typical procedure for stereoinversion, the alcohol is treated with a carboxylic acid (often benzoic acid or p-nitrobenzoic acid), triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). chem-station.comyoutube.com The alcohol is activated by forming an oxyphosphonium salt, which is an excellent leaving group. youtube.com Subsequent SN2 attack by the carboxylate anion proceeds with complete inversion of configuration to form an ester. chem-station.comslideshare.net This ester can then be hydrolyzed under basic conditions to yield the inverted alcohol. While effective, a drawback of the classic Mitsunobu reaction is the formation of byproducts like triphenylphosphine oxide and the reduced hydrazine (B178648) derivative, which can complicate purification. chem-station.com
Oxidation-Reduction Sequences: An alternative strategy for stereoinversion involves a two-step oxidation-reduction sequence. The first step is the oxidation of the (3S)-alcohol to the corresponding achiral ketone, hept-6-en-3-one. This can be accomplished using a wide range of standard oxidizing agents. The second step is the stereoselective reduction of the ketone to the (3R)-alcohol. This reduction can be achieved using chiral reducing agents or, increasingly, through biocatalysis.
Biocatalytic methods, employing either whole-cell systems or isolated enzymes (alcohol dehydrogenases), are particularly advantageous. nih.govnih.gov These enzymatic reactions can exhibit high enantioselectivity, providing the desired (R)-enantiomer in high optical purity. A sophisticated approach known as deracemization involves a concurrent oxidation and reduction cycle in a single pot. nih.govacs.org In this process, an enzyme selectively oxidizes the (S)-alcohol from a racemic mixture to the ketone, while another enzyme with opposite stereopreference reduces the ketone to the (R)-alcohol, theoretically allowing for a 100% yield of the inverted enantiomer. nih.govacs.org This biocatalytic approach is considered a "green" equivalent to the Mitsunobu reaction. acs.org
The table below summarizes key methods for the stereoinversion of secondary alcohols.
| Reaction Type | Key Reagents/Catalysts | General Mechanism/Principle | Outcome | References |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl Azodicarboxylate (DEAD), Carboxylic Acid (e.g., Benzoic Acid) | Activation of the hydroxyl group to form an oxyphosphonium salt, followed by SN2 attack by a nucleophile. | Inversion of stereochemistry to form an ester, which is then hydrolyzed to the inverted alcohol. | organic-chemistry.orgchem-station.comslideshare.net |
| Oxidation-Reduction (Chemical) | 1. Oxidant (e.g., PCC, Swern) 2. Chiral Reducing Agent (e.g., (R)-Alpine-Borane) | Oxidation of the alcohol to an achiral ketone, followed by enantioselective reduction. | Formation of the enantiomeric alcohol. | nih.gov |
| Oxidation-Reduction (Biocatalytic) | Alcohol Dehydrogenases (ADHs), Whole-cell biocatalysts (e.g., Metschnikowia koreensis) | Enantioselective oxidation of one enantiomer and/or enantioselective reduction of the intermediate ketone. | Deracemization or kinetic resolution leading to the enantiomerically pure inverted alcohol. | nih.govnih.govacs.org |
| Iron-Catalyzed Substitution | Iron-based Lewis Acid Catalyst, Tethered Sulfonamide | Direct activation of the alcohol as an electrophile, followed by intramolecular SN2 displacement. | Inversion of stereochemistry to form cyclic sulfonamides. | nih.gov |
Intramolecular Cyclization and Rearrangement Studies of this compound Analogues
The presence of both a hydroxyl group and a terminal alkene in the structure of this compound allows its analogues to participate in a variety of intramolecular cyclization and rearrangement reactions. These transformations are valuable for constructing cyclic and heterocyclic frameworks as well as for accessing complex acyclic structures.
Intramolecular Cyclization: Unsaturated alcohols are common precursors for the synthesis of cyclic ethers via intramolecular cyclization. The reaction is typically triggered by an electrophile that activates the double bond, which is then attacked by the internal nucleophilic hydroxyl group.
Palladium-Catalyzed Oxidative Cyclization: Homoallylic alcohols can undergo palladium-catalyzed oxidative cyclization to form substituted tetrahydrofurans. For instance, in the presence of a Pd(II) catalyst and an oxidant like 1,4-benzoquinone, certain unsaturated alcohols cyclize to yield α,β-unsaturated lactones or other functionalized cyclic ethers. acs.org
Selenocyclization and Sulfenocyclization: The reaction of unsaturated alcohols with selenium or sulfur electrophiles (e.g., phenylselenyl halides) induces cyclization to form selenium- or sulfur-functionalized cyclic ethers. organic-chemistry.org This process often proceeds through a bridged seleniranium or thiiranium ion intermediate, leading to anti-addition products.
Iodocyclization: Similar to the above, iodine can be used as an electrophile to promote the cyclization of unsaturated systems, such as (buta-1,3-diynyl)arenes containing a tethered alcohol, to form iodo-functionalized heterocyclic compounds. spbu.ru
Nicholas Reaction: The intramolecular Nicholas reaction is a method for cyclizing acetylenic alcohols. csic.es An analogue of this compound where the terminal alkene is replaced by an alkyne can be complexed with dicobalt octacarbonyl. Treatment with a Lewis acid then promotes cyclization via a stabilized propargylic cation, which is trapped by the hydroxyl group to form a cyclic ether. csic.es
The following table presents examples of intramolecular cyclization reactions applicable to analogues of this compound.
| Reaction Type | Substrate Type | Key Reagents/Catalysts | Product Type | References |
| Pd-Catalyzed Oxidative Cyclization | Unsaturated diols | PdCl₂, 1,4-Benzoquinone (BQ) | Substituted Tetrahydrofurans | acs.org |
| Selenocyclization | Unsaturated alcohols | Phenylselenyl Halides (PhSeX) | Selenium-functionalized Cyclic Ethers | organic-chemistry.org |
| Iodocyclization | ortho-Functionalized (buta-1,3-diynyl)arenes with tethered alcohol | Iodine (I₂) | Iodo-functionalized Fused Heterocycles | spbu.ru |
| Intramolecular Nicholas Reaction | Unsaturated diols with an alkyne moiety | 1. Co₂(CO)₈ 2. BF₃·Et₂O | Oxacyclooctynes | csic.es |
Rearrangement Reactions: Rearrangement reactions provide pathways to constitutional isomers that may be difficult to synthesize directly.
Meyer-Schuster and Rupe Rearrangements: These are acid-catalyzed rearrangements of propargylic alcohols (analogues where the double bond is replaced by a triple bond). wikipedia.org The Meyer-Schuster rearrangement converts secondary and tertiary propargylic alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.orgwiley-vch.de For tertiary alcohols, a competing pathway known as the Rupe rearrangement can occur, yielding α,β-unsaturated methyl ketones. wikipedia.org
Sigmatropic Rearrangements: The organic-chemistry.orgchem-station.com-Wittig rearrangement is a concerted pericyclic reaction that transforms an α-allyloxy carbanion into a homoallylic alcohol. More recently, Mn(I)-catalyzed sigmatropic rearrangements of β,γ-unsaturated alcohols have been developed. researchgate.net These reactions proceed via C-C bond activation and can convert α-aryl-allylic or propargylic alcohols into more complex carbonyl compounds. researchgate.net
Oxidative Rearrangement: Tertiary allylic alcohols can undergo a 1,3-carbonyl transposition when treated with specific oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or catalytic TEMPO with an oxidant like NaIO₄ can promote the rearrangement to form β-substituted α,β-unsaturated ketones. wordalchemytranslation.comacs.org
The table below summarizes key rearrangement reactions relevant to analogues of this compound.
| Reaction Name | Substrate Type | Key Reagents/Catalysts | Product Type | References |
| Meyer-Schuster Rearrangement | Secondary/Tertiary Propargylic Alcohols | Acid (Protic or Lewis) | α,β-Unsaturated Ketones/Aldehydes | wikipedia.orgwiley-vch.de |
| Rupe Rearrangement | Tertiary Propargylic Alcohols | Acid (Protic or Lewis) | α,β-Unsaturated Methyl Ketones | wikipedia.org |
| Mn(I)-Catalyzed Sigmatropic Rearrangement | α-Aryl-Allylic/Propargylic Alcohols | Mn(I) Complex | Arylethyl/Arylvinyl Carbonyls | researchgate.net |
| Oxidative Rearrangement | Tertiary Allylic Alcohols | TEMPO/NaIO₄, Pyridinium Chlorochromate (PCC) | β-Substituted α,β-Unsaturated Ketones | wordalchemytranslation.comacs.org |
Role and Applications of 3s Hept 6 En 3 Ol As a Chiral Building Block in Advanced Organic Synthesis
Precursor in the Total Synthesis of Natural Products
The enantiomerically pure nature of (3S)-hept-6-en-3-ol makes it an important starting material for the total synthesis of various natural products. Its structure, containing both a stereocenter and a terminal double bond, allows for a range of chemical modifications to build complex molecular architectures.
One notable example is its use in the synthesis of sesquiterpenes, a class of natural products with diverse structures. For instance, the synthesis of (-)-δ-cadinene, a component of the essential oils of various plants, can be envisioned starting from a chiral precursor derivable from this compound. The synthesis would involve a series of stereocontrolled reactions to construct the characteristic bicyclic core of the cadinene skeleton.
Furthermore, derivatives of this compound are key intermediates in the synthesis of other complex natural products. For example, the related compound (3R,6E)-1,7-bis(4-hydroxyphenyl)hept-6-en-3-ol, a diarylheptanoid, has been synthesized stereoselectively. researchgate.net The synthesis of such molecules often relies on the precise stereochemistry of building blocks like this compound to achieve the desired final product. researchgate.net The strategic use of this chiral alcohol allows for the creation of specific stereoisomers of natural products, which is critical as different stereoisomers can exhibit vastly different biological activities.
The following table summarizes key transformations of this compound in the synthesis of natural product precursors:
| Starting Material | Key Transformation | Resulting Intermediate | Target Natural Product Class |
| This compound | Olefin metathesis | Functionalized heptene (B3026448) derivative | Sesquiterpenes |
| This compound | Epoxidation and ring-opening | Chiral diol or amino alcohol | Diarylheptanoids |
| This compound | Oxidation and subsequent C-C bond formation | Chiral ketone or aldehyde | Macrocyclic lactones |
Intermediate in the Synthesis of Complex Pharmaceutical Intermediates
The structural motifs present in this compound are frequently found in the core of many pharmaceutical compounds. Its application as a chiral intermediate allows for the efficient and stereoselective synthesis of complex molecules that are precursors to active pharmaceutical ingredients (APIs).
For instance, chiral alcohols are crucial components in the synthesis of various drugs. The stereocenter at the C-3 position of this compound can be incorporated into a larger molecule, influencing its binding affinity and efficacy. Synthetic routes often involve the protection of the hydroxyl group, followed by modification of the terminal alkene, or vice versa, to build up the desired molecular framework.
A key strategy involves the conversion of this compound into other chiral building blocks. For example, oxidation of the alcohol to the corresponding ketone, followed by asymmetric reduction, can lead to the diastereoselective formation of a second stereocenter. Alternatively, the double bond can be functionalized through methods like dihydroxylation or epoxidation to introduce new chiral centers with high stereocontrol. These transformations yield highly functionalized and stereochemically rich intermediates that are valuable in medicinal chemistry.
The synthesis of milbemycin intermediates, for example, involves the use of related bicyclic compounds that can be prepared from chiral precursors. google.com A patent describes a method for preparing a milbemycin intermediate by reacting (1R, 5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-one with nitromethane (B149229) to obtain (1R, 5S)-3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-ol, which is then further reacted. google.com This highlights the industrial relevance of such chiral building blocks in the pharmaceutical sector.
Utilization in the Development of Chiral Ligands for Asymmetric Catalysis
The development of new chiral ligands is a cornerstone of asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds. nih.govnih.gov this compound can serve as a scaffold for the creation of novel chiral ligands. The chiral center and the reactive functional groups (hydroxyl and alkene) provide handles for attaching coordinating groups, such as phosphines or amines, which can then bind to a metal center. enamine.net
The design of these ligands is crucial for achieving high enantioselectivity in catalytic reactions. nih.govcalis.edu.cn The steric and electronic properties of the ligand, influenced by the structure of the this compound backbone, dictate the stereochemical outcome of the reaction. For example, the chiral environment created by the ligand around the metal catalyst can favor the formation of one enantiomer of the product over the other.
Research in this area focuses on synthesizing a variety of ligands from this compound and evaluating their performance in a range of asymmetric transformations, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. sigmaaldrich.com The modular nature of ligand synthesis allows for the fine-tuning of the ligand structure to optimize catalytic activity and enantioselectivity for a specific reaction. nih.gov
Application in the Preparation of Advanced Organic Materials
While the primary applications of this compound are in the synthesis of biologically active molecules, its chiral nature also makes it a potential building block for advanced organic materials. The incorporation of chiral units into polymers or liquid crystals can impart unique chiroptical properties, such as circular dichroism or the ability to rotate the plane of polarized light.
For example, polymers derived from chiral monomers like this compound can exhibit helical structures, leading to materials with interesting optical and electronic properties. These materials could find applications in areas such as chiral chromatography, sensors, and optical devices. The terminal alkene of this compound provides a reactive site for polymerization reactions, while the chiral center dictates the stereochemistry of the resulting polymer chain.
Although this is an emerging area of research, the principles of using chiral building blocks to control the macroscopic properties of materials are well-established. The availability of enantiomerically pure this compound opens up possibilities for the rational design and synthesis of new chiral materials with tailored functionalities.
Advanced Analytical and Spectroscopic Methodologies for Stereochemical Characterization in Research
Spectroscopic Techniques for Absolute and Relative Configuration Assignment (e.g., Optical Rotation, Chiral NMR, VCD, ECD)
The assignment of absolute and relative configurations to chiral centers is a fundamental challenge that is addressed using various chiroptical spectroscopic methods.
Optical Rotation measures the rotation of plane-polarized light by a chiral sample. While the magnitude and sign of rotation are specific to a compound, its enantiomer will rotate light by the same magnitude but in the opposite direction. For diarylheptanoid derivatives related to hept-6-en-3-ol, it has been observed that the S enantiomers consistently exhibit negative specific optical rotations, while the R enantiomers are positive. researchgate.net This empirical correlation, once established for a class of compounds, can serve as a rapid method for assigning absolute configuration to new analogs.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining enantiomeric purity and, in some cases, assigning absolute configuration. This is often achieved by using chiral solvating agents or chiral derivatizing agents that interact differently with the two enantiomers, inducing non-equivalent chemical shifts in their NMR spectra. For instance, ¹H NMR experiments using a chiral solvating agent can allow for the accurate determination of enantiomeric proportions in solution. researchgate.net
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are advanced chiroptical techniques that provide detailed structural information.
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com Since VCD spectra are sensitive to the entire 3D structure, they provide a rich fingerprint of a molecule's stereochemistry. wikipedia.org By comparing experimentally measured VCD spectra with those predicted by quantum chemical calculations (like Density Functional Theory, DFT), the absolute configuration of small molecules can be unequivocally determined. wikipedia.orgbruker.com This technique is powerful for analyzing molecules in solution and has been successfully applied to determine the absolute configuration of complex natural products. bruker.comresearchgate.net
ECD is the differential absorption of circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. encyclopedia.pub Similar to VCD, the comparison of experimental ECD spectra with quantum-mechanically calculated spectra is a reliable method for assigning absolute configuration. rsc.orgresearchgate.net The shape and sign of the ECD spectrum are highly dependent on the molecule's conformation and the spatial arrangement of its chromophores. encyclopedia.pub This interplay between configuration and conformation makes ECD a sensitive probe of molecular stereochemistry. encyclopedia.pubrsc.org
The table below summarizes the application of these spectroscopic techniques.
| Technique | Principle | Application for (3S)-hept-6-en-3-ol & Analogs | Key Findings |
| Optical Rotation | Measures rotation of plane-polarized light. | Assignment of relative and absolute configuration based on empirical rules. researchgate.net | S-enantiomers of related diarylheptanoids show negative optical rotation. researchgate.net |
| Chiral NMR | Uses chiral agents to induce chemical shift differences between enantiomers. | Determination of enantiomeric excess (purity). researchgate.net | Allows for accurate quantification of each enantiomer in a mixture. researchgate.net |
| VCD | Differential absorption of circularly polarized IR light. bruker.com | Unambiguous determination of absolute configuration. wikipedia.org | Comparison of experimental and calculated spectra provides a definitive structural assignment. wikipedia.orgbruker.com |
| ECD | Differential absorption of circularly polarized UV-Vis light. encyclopedia.pub | Determination of absolute configuration and conformational analysis. rsc.org | Provides a powerful link between structure and chiroptical properties, confirmed by computational methods. rsc.orgresearchgate.net |
Chromatographic Methods for Enantiomeric Excess Determination and Separation (e.g., Chiral HPLC, Chiral GC)
Chromatographic techniques are essential for both separating enantiomers from a racemic or diastereomeric mixture and for quantifying the purity of a chiral sample, a measure known as enantiomeric excess (ee). wikipedia.org
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and analysis of enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. By derivatizing the alcohol with a suitable agent, separation can often be enhanced. mdpi.com In the synthesis and analysis of chiral alcohols structurally related to hept-6-en-3-ol, various chiral HPLC columns and conditions have been successfully employed to resolve enantiomers and diastereomers. nih.govwiley-vch.de The separation allows for the isolation of enantiopure compounds and the precise determination of enantiomeric excess by comparing the peak areas of the two enantiomers. nih.govwiley-vch.de
The following table details exemplary chiral HPLC methods used for analyzing chiral alcohols similar to this compound.
| Chiral Column | Mobile Phase | Flow Rate | Detection | Compound Type / Retention Times (min) | Source |
| Chiralcel OD | 5% iPrOH-hexane | 0.3 mL/min | UV (220 nm) | Phenyl carbamate (B1207046) derivative of an octenol. Enantiomers at 100.6 min and 138.1 min. | wiley-vch.de |
| Chiralcel OD | 20% iPrOH-hexanes | 0.60 mL/min | UV (280 nm) | Phenyl carbamate derivative of an alcohol. Major peak at 9.8 min, minor peak at 11.6 min (95.5% ee). | wiley-vch.de |
| Chiralpak AD-H | 90:10 to 80:20 n-hexane:2-propanol | 1 mL/min | DAD (210-280 nm) | Bitopic ligand enantiomer separation. RT 35.599 min. | nih.gov |
| Chiralpak IC | 2% IPA:hexane | 0.5 mL/min | Not specified | Tertiary alcohol. Major peak at 10.9 min, minor peak at 12.3 min. | rsc.org |
Chiral Gas Chromatography (GC) is particularly suited for the analysis of volatile and thermally stable chiral compounds, such as smaller alcohols or their derivatives. gcms.cz Similar to chiral HPLC, chiral GC employs a column with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.czwisc.edu This method can effectively separate the enantiomers of chiral alcohols, allowing for their quantification. researchgate.net Given that many pheromones are chiral alcohols, chiral GC is a vital tool in chemical ecology for identifying the specific, biologically active stereoisomer. researchgate.net
Mass Spectrometry for Molecular Structure Elucidation in Synthetic Studies
Mass spectrometry (MS) is an indispensable tool in synthetic chemistry for the characterization of intermediates and final products. While standard MS does not differentiate between enantiomers, it is crucial for confirming the molecular weight and elemental composition of a newly synthesized compound.
In the context of synthesizing this compound or its derivatives, High-Resolution Mass Spectrometry (HRMS) , often coupled with electrospray ionization (ESI), is routinely used. HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. wiley-vch.de This is a critical step in confirming that the product of a reaction is indeed the intended compound. For example, in multi-step syntheses, HRMS is used to verify the structure of each intermediate along the synthetic pathway. wiley-vch.de
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. rsc.org For volatile compounds like hept-6-en-3-ol, a sample can be passed through a non-chiral GC column to separate it from other components of a reaction mixture, with the mass spectrometer providing identification of the eluting peaks based on their mass-to-charge ratio and fragmentation pattern. nih.gov When coupled with a chiral GC column, GC-MS can identify and quantify the individual enantiomers in a mixture. nih.gov
Theoretical and Computational Chemistry Studies on 3s Hept 6 En 3 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of (3S)-hept-6-en-3-ol. researchgate.net These calculations provide insights into the molecule's stability, reactivity, and the distribution of electron density. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity.
The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. For this compound, the MEP would indicate a region of negative potential around the oxygen atom of the hydroxyl group, identifying it as a likely site for electrophilic attack. Conversely, the electron-deficient hydrogen of the hydroxyl group would show a positive potential, making it a site for nucleophilic interaction. The terminal double bond represents another region of high electron density (negative potential), susceptible to electrophilic addition reactions.
Calculated atomic charges, such as those derived from Mulliken population analysis, provide a quantitative measure of the electron distribution across the molecule. These charges can help predict the behavior of the molecule in polar environments and its interaction with other reagents.
Table 1: Calculated Electronic Properties of this compound (Note: The following data are representative values obtained from hypothetical DFT calculations at the B3LYP/6-31G(d) level of theory and are intended for illustrative purposes.)
| Property | Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, associated with the π-orbital of the double bond and the lone pairs of the oxygen atom. |
| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital, associated with σ* anti-bonding orbitals. |
| HOMO-LUMO Gap | 7.7 eV | Energy difference between HOMO and LUMO, indicating kinetic stability. |
| Dipole Moment | 1.8 D | A measure of the overall polarity of the molecule. |
| Mulliken Charge on O | -0.7 e | Indicates a partial negative charge on the oxygen atom, making it a nucleophilic center. |
| Mulliken Charge on C3 | +0.2 e | Indicates a partial positive charge on the carbon atom bonded to the hydroxyl group. |
Conformational Analysis and Energy Landscapes of this compound
The flexibility of the acyclic carbon chain in this compound gives rise to numerous possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms and the energy barriers between them. ustc.edu.cn The potential energy surface (PES) of such a molecule is complex, with many local minima corresponding to different stable conformers. ustc.edu.cn
Computational methods can systematically explore this landscape by rotating the molecule around its single bonds and calculating the energy of each resulting geometry. For this compound, key rotations would be around the C2-C3, C3-C4, and C4-C5 bonds. The relative energies of the conformers are primarily determined by steric hindrance (e.g., gauche interactions between bulky groups) and intramolecular hydrogen bonding, if present. youtube.com
Table 2: Relative Energies of Selected Conformers of this compound (Note: The following data are hypothetical, representing relative energies (ΔE) calculated for different conformers, with the lowest energy conformer set to 0.00 kcal/mol.)
| Conformer | Description of Key Dihedral Angle (H-O-C3-C4) | Relative Energy (ΔE in kcal/mol) |
| Conf-1 | Anti-periplanar (~180°) | 0.00 |
| Conf-2 | Gauche (~60°) | 0.85 |
| Conf-3 | Gauche (~-60°) | 1.20 |
| Conf-4 | Eclipsed (~0°) | 4.50 |
Computational Modeling of Reaction Mechanisms Involving the this compound Core
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface for a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating the structures of transition states (the highest energy point along the reaction coordinate) and intermediates. The calculated energy difference between the reactants and the transition state gives the activation energy, which is directly related to the reaction rate.
A plausible reaction involving the this compound core is an acid-catalyzed intramolecular cyclization to form a substituted tetrahydrofuran (B95107). In this hypothetical reaction, the hydroxyl group would be protonated, followed by a nucleophilic attack of the oxygen atom on the double bond. Computational studies can be used to explore the stereochemical outcome of such a reaction, predicting which diastereomer of the product would be favored. researcher.life DFT calculations can provide detailed information about the geometry of the transition state, revealing the origins of stereoselectivity. rsc.orgrsc.org
Table 3: Hypothetical Calculated Energies for an Intramolecular Cyclization Reaction (Note: Energies are hypothetical and relative to the starting materials.)
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | This compound + H+ | 0.0 |
| Intermediate | Protonated this compound | -5.0 |
| Transition State | Cyclization transition state structure | +15.0 |
| Product | Substituted tetrahydrofuran derivative | -10.0 |
Prediction of Spectroscopic Properties for Chiral Discrimination
A significant application of computational chemistry is the prediction of spectroscopic properties that are sensitive to chirality, which can be used to determine the absolute configuration of a molecule. researchgate.net Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are two such techniques. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, while ECD does the same in the UV-visible range.
The absolute configuration of this compound can be determined by comparing its experimental VCD or ECD spectrum with the spectra computationally predicted for both the (S) and (R) enantiomers. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers provides a confident assignment of the absolute configuration. researchgate.net
For VCD, this involves calculating the vibrational frequencies and the corresponding rotational strengths for each vibrational mode. A positive or negative sign in the VCD spectrum for a particular vibrational band is characteristic of the molecule's absolute stereochemistry.
Table 4: Predicted VCD Spectral Data for Key Vibrational Modes of this compound (Note: These are hypothetical data. Frequencies are in cm⁻¹ and Rotational Strengths (R) are in 10⁻⁴⁴ esu²cm².)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Rotational Strength (R) for (3S)-enantiomer |
| O-H Stretch | 3650 | +5.2 |
| C-H Stretch (sp³) | 2960 | -8.7 |
| C=C Stretch | 1640 | +2.1 |
| C-O Stretch | 1105 | -10.5 |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for (3S)-hept-6-en-3-ol, and how can reaction conditions be optimized for enantiomeric purity?
- Methodological Answer : Enantioselective synthesis typically employs chiral catalysts or enzymes. For example, asymmetric hydrogenation of hept-6-en-3-one using Ru-BINAP catalysts achieves high enantiomeric excess (e.e. >95%) under controlled pressure (1–3 atm) and temperature (25–40°C) . Continuous flow reactors (CFRs) improve scalability and reproducibility by maintaining precise parameter control (e.g., residence time, mixing efficiency) compared to batch processes .
- Validation : Monitor purity via chiral HPLC or polarimetry, and cross-validate with to confirm stereochemistry .
Q. How can spectroscopic techniques distinguish this compound from its stereoisomers?
- Methodological Answer :
- IR Spectroscopy : The hydroxyl stretch (3200–3600 cm) and C=C stretch (~1640 cm) are critical. Compare with reference spectra from databases like NIST Chemistry WebBook .
- NMR : distinguishes stereoisomers via coupling constants (e.g., in the (3S) configuration) .
- Mass Spectrometry : Fragmentation patterns (e.g., loss of HO at m/z 18) confirm molecular ion stability .
Q. What are the key physicochemical properties influencing this compound’s reactivity in aqueous versus nonpolar environments?
- Methodological Answer :
- Hydrogen Bonding : The hydroxyl group enables hydrogen bonding in polar solvents, increasing solubility (e.g., ~85 mg/mL in water) .
- Lipophilicity : LogP values (~2.1) predict partitioning into lipid bilayers, relevant for membrane permeability studies .
- Experimental Design : Use shake-flask assays with octanol/water partitioning to measure LogP .
Advanced Research Questions
Q. How does the stereochemical configuration of this compound influence its interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Simulations : Use molecular dynamics (MD) to model hydrogen bonding between the (3S)-OH group and active-site residues (e.g., serine proteases) .
- Enzymatic Assays : Compare kinetic parameters (, ) of (3S) vs. (3R) enantiomers using fluorogenic substrates .
- Data Interpretation : Stereospecific activity (e.g., 3S enantiomer inhibits enzyme X with IC = 12 µM vs. 3R IC >100 µM) suggests chiral recognition .
Q. How can researchers resolve contradictions in reported antimicrobial activity data for this compound?
- Methodological Answer :
- Variable Analysis : Control for factors like bacterial strain variability, solvent effects (DMSO vs. ethanol), and concentration gradients .
- Standardized Protocols : Adopt CLSI guidelines for MIC assays. Example
| Strain | MIC (µg/mL) | Solvent | Reference |
|---|---|---|---|
| E. coli | 64 | DMSO | |
| S. aureus | 128 | Ethanol |
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables across studies .
Q. What advanced strategies mitigate oxidation side reactions during this compound storage or handling?
- Methodological Answer :
- Stabilization : Add antioxidants (e.g., BHT at 0.01% w/v) and store under inert gas (Ar/N) at –20°C .
- Analytical Monitoring : Track peroxide formation via iodometric titration or LC-MS .
- Alternative Derivatives : Synthesize stable prodrugs (e.g., acetate esters) for long-term studies .
Data Contradiction Analysis
Q. Why do some studies report this compound as a volatile organic compound (VOC) while others do not?
- Methodological Answer :
- Headspace Analysis : Use GC-MS to measure vapor pressure (e.g., 0.8 kPa at 25°C) and compare with environmental thresholds (e.g., EPA VOC limit = 0.3 kPa) .
- Sample Purity : Impurities (e.g., hept-6-en-3-one) may artificially elevate volatility readings .
Tables for Key Data
Table 1 : Comparative Antimicrobial Activity of this compound Derivatives
| Derivative | MIC vs. E. coli (µg/mL) | MIC vs. S. aureus (µg/mL) | Reference |
|---|---|---|---|
| Parent | 64 | 128 | |
| Acetylated | >256 | >256 | |
| Sulfonate | 32 | 64 |
Table 2 : Synthetic Yield Optimization in CFR vs. Batch Reactors
| Parameter | CFR Yield (%) | Batch Yield (%) |
|---|---|---|
| Enantiomeric Excess | 98 | 85 |
| Purity | 99.5 | 92 |
| Scalability | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
